Monomethyl itaconate

描述

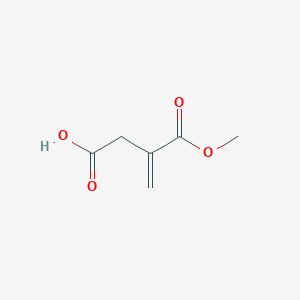

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYTYGOUZOARSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223618 | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-27-4 | |

| Record name | Methyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7338-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen 2-methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monomethyl Itaconate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is a derivative of itaconic acid, an endogenous metabolite produced in mammalian immune cells, particularly macrophages, during inflammation.[1][2][3][4][5] As a more cell-permeable form of itaconate, MMI is of significant interest to the scientific community for its potential therapeutic applications in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, as well as its presumed biological activities based on the well-established roles of itaconate in cellular signaling pathways.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7338-27-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 144.13 g/mol | --INVALID-LINK-- |

| Melting Point | 68-73 °C | --INVALID-LINK-- |

| Boiling Point | 149 °C at 10 mmHg | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |

Table 2: Solubility and Acidity of this compound

| Property | Value | Reference |

| Solubility | Soluble in methanol. Sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/mL. | --INVALID-LINK-- |

| pKa (predicted) | 3.59 ± 0.10 | --INVALID-LINK-- |

Table 3: Structural Identifiers for this compound

| Identifier | Value | Reference |

| SMILES | COC(=O)CC(=C)C(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | --INVALID-LINK-- |

| InChIKey | OIYTYGOUZOARSH-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the esterification of itaconic acid with methanol. The following protocol is a representative example:

Materials:

-

Itaconic acid

-

Methanol (MeOH)

-

p-Toluenesulfonamide (catalyst)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (e.g., 200 mL).

-

Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

-

Stir the reaction mixture at 40 °C for 48 hours.

-

Remove the solvent under reduced pressure.

-

Add dichloromethane (e.g., 200 mL) to the residue to precipitate any unreacted starting material or byproducts.

-

Filter the mixture to remove the precipitate.

-

Concentrate the filtrate to dryness to yield this compound as a white solid.

Purification

The crude this compound can be purified by recrystallization or by washing with a suitable solvent to remove impurities. As described in the synthesis protocol, precipitation of byproducts from a dichloromethane solution followed by filtration is an effective purification step.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The structure of this compound can be confirmed by 1H NMR spectroscopy. A typical spectrum in CDCl₃ shows characteristic peaks for the vinyl protons, the methylene protons, and the methyl ester protons.[6]

-

Exemplary 1H NMR (400 MHz, CDCl₃) shifts: δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, =CH₂), 5.85 (s, 1H, =CH₂), 3.71 (s, 3H, OCH₃), 3.36 (s, 2H, CH₂).[6]

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can be used to assess the purity of this compound. A typical analysis would involve a non-polar or medium-polarity capillary column and electron ionization (EI) mass spectrometry. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is a sensitive method for the quantification of this compound in biological matrices. A reversed-phase C18 column with a gradient elution using acidified water and an organic solvent (e.g., methanol or acetonitrile) is a common setup. Detection can be achieved using electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion.

Biological Significance and Signaling Pathways

While direct studies on this compound are emerging, its biological activity is largely inferred from the extensive research on its parent compound, itaconate. It is presumed that this compound, being more lipophilic, can more readily cross cell membranes and is then hydrolyzed intracellularly to itaconate, which then exerts its immunomodulatory effects. The key signaling pathways modulated by itaconate are detailed below.

Activation of the Nrf2 Antioxidant Response

Itaconate is a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[7] Itaconate directly alkylates cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.

Induction of the ATF3 Anti-inflammatory Pathway

Itaconate and its derivatives can induce the expression of Activating Transcription Factor 3 (ATF3), which in turn suppresses the expression of IκBζ, a key coactivator for a subset of pro-inflammatory genes, including IL-6.[8][9] This represents a distinct anti-inflammatory mechanism that is independent of Nrf2.

Inhibition of Succinate Dehydrogenase (SDH)

Itaconate is a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[10][11][12] By inhibiting SDH, itaconate leads to the accumulation of succinate, which can have both pro- and anti-inflammatory consequences depending on the cellular context. The inhibition of SDH also alters cellular metabolism and can reduce the production of reactive oxygen species (ROS).

Conclusion

This compound is a valuable research tool for investigating the immunomodulatory roles of itaconate. Its chemical properties allow for easier handling and potential for improved cellular delivery compared to its parent dicarboxylic acid. The well-characterized signaling pathways of itaconate, including the activation of Nrf2, induction of ATF3, and inhibition of SDH, provide a strong framework for understanding the biological effects of this compound. Further research directly investigating the cellular uptake, hydrolysis, and specific signaling consequences of this compound will be crucial for its development as a potential therapeutic agent for inflammatory diseases.

References

- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endogenously produced itaconate negatively regulates innate-driven cytokine production and drives global ubiquitination in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Immunomodulatory Potential of the Metabolite Itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite itaconate in host immunoregulation and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]

- 10. Itaconate: the poster child of metabolic reprogramming in macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

Synthesis of Monomethyl itaconate from itaconic acid

An In-depth Technical Guide to the Synthesis of Monomethyl Itaconate from Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, a bio-renewable dicarboxylic acid produced from the fermentation of carbohydrates, is a valuable platform chemical for the synthesis of a wide array of polymers and fine chemicals.[1] Its mono-ester derivatives, particularly this compound (also known as 4-methyl itaconate or β-methyl itaconate), are of significant interest as they serve as crucial monomers and intermediates.[2][3] The mono-esterification of itaconic acid presents a challenge in selectively reacting only one of the two carboxylic acid groups.[4] This guide provides a comprehensive overview of the chemical synthesis of this compound from itaconic acid, detailing effective experimental protocols, summarizing key quantitative data, and illustrating the underlying reaction pathway and workflow.

Introduction to Synthesis Strategies

The primary challenge in synthesizing this compound is achieving high selectivity for the mono-ester over the di-ester (dimethyl itaconate) and recovering unreacted itaconic acid. The two carboxylic acid groups in itaconic acid have different reactivities, which can be exploited to favor mono-esterification. The mono-esterification of the non-conjugated acid group is generally favored.[5]

Several strategies have been developed to address this challenge:

-

Direct Catalytic Esterification: This is the most straightforward approach, involving the reaction of itaconic acid with methanol in the presence of an acid catalyst. The choice of catalyst and reaction conditions are critical for maximizing yield and selectivity.

-

Controlled Water Content: A patented method demonstrates that initiating the esterification reaction in the presence of a specific amount of water can significantly enhance the yield of the mono-ester while suppressing the formation of the di-ester.[6]

-

Two-Step Synthesis via Anhydride: An alternative route involves the in-situ generation of itaconic anhydride, which is then reacted with methanol. This method can offer high selectivity towards the desired mono-ester.[4][5]

This guide will focus on the direct catalytic esterification methods, for which detailed experimental data is available.

Experimental Protocols

Detailed methodologies for two effective synthesis protocols are presented below.

Protocol 1: High-Yield Synthesis Using p-Toluenesulfonamide Catalyst

This protocol, adapted from a peer-reviewed source, describes a method that achieves a near-quantitative yield of this compound.[7]

Methodology:

-

To a solution of itaconic acid (2-methylenesuccinic acid) (5.0 g, 38.4 mmol) in methanol (200 mL), add p-toluenesulfonamide (100 mg).[7]

-

Stir the mixture at 40°C for 48 hours.[7]

-

After the reaction period, concentrate the mixture to dryness using a rotary evaporator.[7]

-

Add dichloromethane (DCM) (200 mL) to the residue.[7]

-

Remove any precipitate (unreacted starting material or catalyst) by filtration.[7]

-

Concentrate the filtrate to dryness to yield the final product, 4-methoxy-2-methylene-4-oxobutanoic acid, as a white solid.[7]

Protocol 2: Selective Esterification with Controlled Water Content

This protocol is based on a patented method that utilizes the presence of water to improve selectivity for the mono-ester.[6]

Methodology:

-

In a reaction flask equipped for total reflux, combine itaconic acid (1.0 mole, ~130.1 g), methanol (2.0 moles, ~64.1 g), water (0.2 moles, ~3.6 g), and concentrated sulfuric acid (0.02 moles, ~2.0 g).[6]

-

Add a polymerization inhibitor, such as methylene blue (0.02% based on charge).[6]

-

Heat the reaction mixture under total reflux. Monitor the reaction progress by checking the acidity every 30 minutes after an initial 3-hour period.[6]

-

After approximately 6 hours, when the acidity level stabilizes, cool the mixture slightly.[6]

-

Remove methanol and water by distillation under reduced pressure (e.g., 10 mm Hg) until the internal temperature reaches 95°C.[6]

-

Cool the residue and add approximately half its volume of benzene.[6]

-

Cool the mixture to 55°C to precipitate unreacted itaconic acid.[6]

-

Filter the mixture to recover the unreacted acid.[6]

-

Recover the clear product by distilling off the benzene. The final product is this compound with high purity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described above, facilitating a clear comparison of their effectiveness.

Table 1: Summary of High-Yield Synthesis (Protocol 1)

| Parameter | Value | Reference |

|---|---|---|

| Reactants | ||

| Itaconic Acid | 5.0 g (38.4 mmol) | [7] |

| Methanol | 200 mL | [7] |

| Catalyst | ||

| p-Toluenesulfonamide | 100 mg | [7] |

| Reaction Conditions | ||

| Temperature | 40°C | [7] |

| Time | 48 hours | [7] |

| Results | ||

| Product Mass | 5.5 g | [7] |

| Yield | 99% | [7] |

| Analytical Data | ||

| ESI MS | m/z 145.1 [M+H]⁺ | [7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H) |[7] |

Table 2: Summary of Selective Esterification with Controlled Water (Protocol 2)

| Parameter | With Initial Water | Without Initial Water (for comparison) | Reference |

|---|---|---|---|

| Reactants | |||

| Itaconic Acid | 1.0 mole | 1.0 mole | [6] |

| Methanol | 2.0 moles | 2.0 moles | [6] |

| Water | 0.2 moles | 0 moles | [6] |

| Catalyst | |||

| Sulfuric Acid | 0.02 moles | Not specified, but implied acid catalysis | [6] |

| Reaction Conditions | |||

| Temperature | Reflux | Reflux | [6] |

| Time | ~6 hours | Not specified | [6] |

| Results | |||

| Product Mass | 110 g | 110 g | [6] |

| Monoester Purity | 97.5% | 80% | [6] |

| Molar Conversion to Monoester | 0.74 mole (74%) | Not explicitly stated, but lower | [6] |

| Molar Conversion to Diester | 0.01 mole (1%) | Not explicitly stated, but higher | [6] |

| Recovered Itaconic Acid | 0.22 mole (22%) | Not specified |[6] |

Visualization of Pathway and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical reaction and the experimental process.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from itaconic acid can be achieved with high yield and selectivity through direct catalytic esterification. The use of p-toluenesulfonamide as a catalyst at moderate temperatures has been shown to produce near-quantitative yields.[7] Alternatively, controlling the water content during a sulfuric acid-catalyzed reaction provides another effective means to suppress the formation of the diester byproduct, thereby improving the purity of the desired mono-ester.[6] The choice of method will depend on the desired scale, purity requirements, and available equipment. These reliable protocols provide a strong foundation for researchers and professionals in the fields of polymer chemistry and drug development to produce this valuable bio-based chemical intermediate.

References

- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]

- 7. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]

Monomethyl itaconate CAS number 7338-27-4 technical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of monomethyl itaconate (CAS 7338-27-4), a key derivative of the immunomodulatory metabolite itaconic acid. This document consolidates essential physicochemical data, experimental protocols, and insights into its biological significance, tailored for professionals in research and drug development.

Data Presentation

The following tables summarize the core technical data for this compound, facilitating easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | References |

| CAS Number | 7338-27-4 | [1][2][3][4] |

| Molecular Formula | C₆H₈O₄ | [1][2][3][4][5] |

| Molecular Weight | 144.13 g/mol | [1][2][4][5][6] |

| IUPAC Name | 4-methoxy-2-methylene-4-oxobutanoic acid | [1] |

| Synonyms | Itaconic Acid Monomethyl Ester, β-Methyl Itaconate, 4-Methyl Itaconate | [2][4] |

| Appearance | White to off-white solid, powder, or crystal | [1][2][5] |

| Odor | Fruity | [7] |

| Melting Point | 68.0 - 73.0 °C | [1][8] |

| Boiling Point | 149 °C at 10 mmHg | [9] |

| Flash Point | 72 °C | [10] |

| Solubility | Soluble in organic solvents (benzene, ether, chloroform). Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) at 1-10 mg/mL. | [2][7][10] |

| Storage Temperature | Recommended: 2-8°C (Refrigerated). Long-term: -20°C. | [1][5][11][12] |

Table 2: Spectroscopic Data

| Technique | Data | References |

| ¹H NMR | (400 MHz, CDCl₃): δ 11.17 (bs, 1H), 6.48 (s, 1H), 5.85 (s, 1H), 3.71 (s, 3H), 3.36 (s, 2H). Spectrum is consistent with structure. | [5][13] |

| Mass Spectrometry | ESI-MS: m/z 145.1 [M+H]⁺; M-H: 143.1 | [6][13] |

| FT-IR | Spectrum indicates the presence of an active methylene group and a double bond. | [7][10] |

Table 3: Safety and Handling Information

| Category | Details | References |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][11][14] |

| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][11] |

| Signal Word | Warning | [1][11] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][14] |

| Incompatible Materials | Strong oxidizing agents. | [1][14] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via esterification of itaconic acid.[13]

-

Materials:

-

Itaconic acid (2-methylenesuccinic acid)

-

Methanol (MeOH)

-

p-Toluenesulfonamide (catalyst)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve itaconic acid (e.g., 5.0 g, 38.4 mmol) in methanol (200 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonamide (e.g., 100 mg).

-

Stir the mixture at 40°C for 48 hours.

-

After the reaction period, concentrate the mixture to dryness using a rotary evaporator.

-

To the resulting residue, add dichloromethane (200 mL) to precipitate any unreacted starting material or catalyst byproducts.

-

Remove the precipitate by filtration.

-

Concentrate the filtrate to dryness to yield the final product, this compound, as a white solid.[13]

-

Purification

The primary purification is achieved during the workup of the synthesis protocol. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of this compound.

-

Methodology (Representative): Based on methods for related compounds, a reverse-phase HPLC method can be employed.[11][15]

-

Column: C18 column (e.g., Kinetex-C18).[11]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

-

Detection: UV detection at 210 nm.[15]

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

-

Gas Chromatography (GC):

-

Objective: To determine the purity and identify any volatile impurities.

-

Methodology (General): Vendor certificates of analysis confirm that GC is a standard method for purity assessment.[5][16]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

Detection: Flame Ionization Detector (FID) for purity or Mass Spectrometer (MS) for identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Methodology: [13]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the known values (see Table 2).

-

Biological Activity and Signaling Pathways

While this compound is primarily utilized in polymer synthesis, its structural relationship to itaconic acid—a crucial immunometabolite—is of significant interest.[2] The biological effects of itaconate derivatives are largely attributed to the parent molecule, itaconate, which is produced endogenously in macrophages during inflammation.[16] Itaconate modulates key inflammatory and metabolic pathways.

The primary mechanisms of action for itaconate include:

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate competitively inhibits SDH (Complex II) in the mitochondrial electron transport chain, leading to the accumulation of succinate and alterations in cellular metabolism and signaling.[16]

-

Activation of Nrf2: As an electrophile, itaconate can alkylate cysteine residues on KEAP1, which leads to the release and nuclear translocation of the transcription factor Nrf2. This activates an antioxidant genetic program.[16]

-

Inhibition of NLRP3 Inflammasome: Itaconate can directly modify the NLRP3 protein, preventing its activation and subsequent release of the pro-inflammatory cytokine IL-1β.[16]

-

Modulation of Glycolysis: Itaconate has been shown to inhibit key glycolytic enzymes, thereby dampening the metabolic shift associated with pro-inflammatory activation.[16]

-

Regulation of Transcription Factors: Itaconate can induce Activating Transcription Factor 3 (ATF3), which in turn suppresses the transcription of many inflammatory genes.[16]

Signaling Pathway and Workflow Diagrams

Caption: Experimental workflow for synthesis and characterization.

Caption: Biosynthesis of itaconate from the TCA cycle.

Caption: Nrf2 pathway activation by itaconate.

Caption: Overview of itaconate's key signaling roles.

Applications

This compound serves as a versatile building block in several areas:

-

Polymer Chemistry: It is a key monomer used in the synthesis of polymers for coatings, adhesives, and lubricants.[7][10] Its ability to undergo copolymerization is widely exploited.

-

Drug Delivery: It is used to generate copolymeric, pH-sensitive hydrogels. These smart materials can be designed for the controlled release of therapeutic agents, such as methotrexate.[2][9][12]

-

Prodrug Development: this compound is an active metabolite of the prodrug SCD-153, which has been investigated for the treatment of conditions like alopecia areata, highlighting its relevance in pharmaceutical development.[2]

-

Fine Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thrombin inhibitors.[2]

Conclusion

This compound (CAS 7338-27-4) is a compound of significant interest due to its dual role as a functional monomer in materials science and as a derivative of the biologically active metabolite, itaconate. This guide provides the foundational technical data required by researchers to handle, characterize, and utilize this molecule effectively. Understanding its properties and the signaling pathways of its parent compound is crucial for leveraging its full potential in the development of novel materials, drug delivery systems, and therapeutic strategies.

References

- 1. Separation of Dimethyl itaconate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7338-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itaconic acid, 97-65-4 [thegoodscentscompany.com]

- 11. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 12. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. bmse000137 Itaconic Acid at BMRB [bmrb.io]

Monomethyl Itaconate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl itaconate (MMI) in various organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, polymer chemistry, and other scientific disciplines where the solubility characteristics of MMI are of critical importance.

Introduction to this compound

This compound (MMI), the monomethyl ester of itaconic acid, is a versatile building block in chemical synthesis and a molecule of growing interest in biomedical research. Its structure, featuring both a carboxylic acid and an ester group, as well as a reactive double bond, allows for its use in the synthesis of a variety of polymers and as a precursor in the development of novel therapeutic agents. Understanding its solubility in different organic solvents is fundamental for its effective use in these applications, influencing reaction kinetics, purification processes, and formulation strategies.

Solubility of this compound

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Sparingly soluble: 1-10 mg/mL | [1] |

| 100 mg/mL (requires sonication) | [2] | |||

| Methanol | CH₃OH | 32.7 | Soluble | |

| Ethanol | C₂H₅OH | 24.5 | Sparingly soluble: 1-10 mg/mL | [1] |

| Acetone | C₃H₆O | 20.7 | Data not available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | |

| Chloroform | CHCl₃ | 4.8 | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | |

| Hexane | C₆H₁₄ | 1.9 | Data not available |

Note on Data Discrepancy: The significant difference in the reported solubility of MMI in DMSO ("sparingly soluble" vs. 100 mg/mL) highlights the importance of empirical determination of solubility for specific applications. Factors such as the purity of the solute and solvent, temperature, and the method of dissolution (e.g., with or without sonication) can greatly influence the observed solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask or vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample using a syringe filter that is compatible with the organic solvent to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations: Signaling Pathways and Experimental Workflows

Itaconate's Role in Cellular Metabolism

This compound, as a derivative of itaconic acid, is expected to have a similar impact on cellular metabolism. Itaconic acid is known to be an endogenous inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of both the citric acid (Krebs) cycle and the electron transport chain. This inhibition leads to the accumulation of succinate, which has downstream signaling effects, including the stabilization of hypoxia-inducible factor-1α (HIF-1α) and the modulation of inflammatory responses.

Caption: Itaconate's inhibitory effect on succinate dehydrogenase in the Krebs cycle.

Generalized Workflow for Itaconate-Based Polymer Synthesis for Drug Delivery

The reactive nature of this compound makes it a valuable monomer for the synthesis of functional polymers for drug delivery applications. These polymers can be designed to be biodegradable and to release therapeutic agents in a controlled manner. The following diagram illustrates a generalized workflow for the synthesis and application of itaconate-based polymers in drug delivery.

Caption: Generalized workflow for itaconate-based polymer drug delivery systems.

Conclusion

This technical guide has provided a summary of the current knowledge on the solubility of this compound in organic solvents. While there is a need for more comprehensive quantitative data, the information and protocols presented herein offer a solid foundation for researchers and professionals working with this versatile compound. The provided visualizations of its metabolic role and its application in drug delivery workflows further illustrate the importance of understanding its fundamental properties. It is recommended that solubility be determined experimentally for specific applications to ensure accuracy and reproducibility.

References

The Discovery, Natural Occurrence, and Immunomodulatory Roles of Itaconate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged from relative obscurity as a key immunometabolite with significant anti-inflammatory and antimicrobial properties. Initially identified as a product of fungal metabolism, its discovery in activated mammalian immune cells has spurred a wave of research into its physiological roles and therapeutic potential. This technical guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of itaconate and its derivatives. It further details the key signaling pathways modulated by these molecules and provides experimental protocols for their analysis, serving as a comprehensive resource for researchers in immunology, metabolism, and drug development.

Discovery and Natural Occurrence

Itaconic acid was first discovered in 1837 by Baup as a product of the thermal decomposition of citric acid. For nearly a century, it was primarily known as a chemical compound. In the 1930s, itaconic acid was identified as a product of fungal fermentation, specifically by Aspergillus itaconicus and later, more prolifically, by Aspergillus terreus. This discovery paved the way for its industrial-scale biotechnological production.

The landscape of itaconate research shifted dramatically in 2011 when it was identified as a mammalian metabolite produced in large quantities by activated macrophages. Subsequent research confirmed that cis-aconitate decarboxylase (ACOD1), encoded by the immune-responsive gene 1 (Irg1), is the enzyme responsible for itaconate synthesis in these immune cells. This finding established itaconate as a critical link between cellular metabolism and innate immunity.

More recently, itaconate has also been identified as an endogenous metabolite in plants, such as maize and Arabidopsis, where it appears to play a role in growth and development.[1][2][3] This discovery suggests that the biological significance of itaconate may extend beyond the fungal and animal kingdoms.[1][2][3]

Quantitative Data on Itaconate Occurrence

The concentration of itaconate can vary significantly depending on the biological context. The following tables summarize reported quantitative data for itaconate levels in different systems.

Table 1: Itaconate Production in Aspergillus terreus

| Strain | Fermentation Method | Substrate | Peak Itaconate Concentration (g/L) | Reference |

| A. terreus | Fed-batch | Glucose | 160 | [4] |

| A. terreus | Fed-batch | Glucose | 105 | [5] |

| A. terreus | Submerged Fermentation | Jatropha seed cake | 24.45 | [6] |

| A. terreus | Fungal Fermentation | Not Specified | 47 | [7][8] |

Table 2: Intracellular Itaconate Concentrations in Macrophages

| Cell Type | Stimulus | Intracellular Itaconate Concentration | Reference |

| RAW264.7 cells | LPS | ~8 mM | [9] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | ~1.5 mM | [9] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 5-7.5 mM (inhibitory concentration for IL-1β secretion) | [10] |

Table 3: Itaconate Levels in Plants

| Plant | Tissue | Treatment | Itaconate Concentration (µg/g) | Reference |

| Arabidopsis | Root | 1 mM Itaconate | 273 | [3] |

| Arabidopsis | Root | 2 mM Itaconate | 480 | [3] |

| Arabidopsis | Root | 25 µM 4-Octyl Itaconate | 10.2 | [3] |

Biosynthesis of Itaconate

Itaconate is synthesized from the Krebs cycle intermediate, cis-aconitate. In both fungi and mammals, the key enzyme responsible for this conversion is cis-aconitate decarboxylase (CAD). In mammals, this enzyme is encoded by the Irg1 gene and is highly expressed in activated macrophages.

The biosynthesis of itaconate represents a key metabolic reprogramming event in activated immune cells. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the Krebs cycle is intentionally disrupted. The expression of Irg1 is upregulated, leading to the diversion of cis-aconitate from the Krebs cycle towards itaconate production.

References

- 1. Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. The metabolite itaconate is a transcriptional and posttranslational modulator of plant metabolism, development, and stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Process development of itaconic acid production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Monomethyl Itaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of monomethyl itaconate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which is of growing interest in various research and development fields, including polymer chemistry and drug delivery.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2][3][4][5] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for a complete structural assignment.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin splitting.[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₃ (ester) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | CH₂ (methylene) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | =CH₂ (vinylidene) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | =CH₂ (vinylidene) |

| Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | COOH (carboxylic acid) |

Note: Specific chemical shift and multiplicity values for ¹H NMR were not available in the provided search results, but a spectrum consistent with the structure has been noted.[6][7]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | CH₃ (ester) |

| Data not explicitly found in search results | CH₂ (methylene) |

| Data not explicitly found in search results | =CH₂ (vinylidene) |

| Data not explicitly found in search results | =C< (quaternary alkene) |

| Data not explicitly found in search results | C=O (ester) |

| Data not explicitly found in search results | C=O (carboxylic acid) |

Note: While a ¹³C NMR spectrum for this compound is available, specific peak assignments were not detailed in the search results.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like this compound is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm to remove any particulate matter.[2]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, typically using a pulse angle of 90° and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.[4]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| Broad, ~3300-2500 | O-H stretch | Carboxylic Acid |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene |

Note: Specific peak values for this compound were not found, but an IR spectrum is available.[10] The values presented are typical for the assigned functional groups.

Experimental Protocol for IR Spectroscopy

For a liquid or solid sample like this compound, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:[11][12]

-

Instrument Setup: Perform a background scan to account for atmospheric and instrument absorptions.[13]

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.[11]

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[13]

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[9] Co-add multiple scans to improve the signal-to-noise ratio.[9]

-

Data Processing and Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is used to determine the molecular weight and elemental composition of a compound.[16]

| m/z Value | Assignment |

| 144.13 | [M]+ (Molecular Ion) |

Note: The molecular weight of this compound is 144.13 g/mol .[7][17] The mass spectrum would show a molecular ion peak corresponding to this value.

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a small molecule like this compound is as follows:[15][18][19]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for small organic molecules.[15]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Calibration: The mass spectrometer should be calibrated using a known reference compound to ensure accurate mass measurements.[20]

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

This integrated approach, combining data from NMR, IR, and MS, allows for an unambiguous confirmation of the structure and purity of this compound, which is essential for its application in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Itaconic acid monomethyl ester(7338-27-4) 1H NMR spectrum [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Itaconic acid monomethyl ester(7338-27-4) 13C NMR spectrum [chemicalbook.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Itaconic acid monomethyl ester(7338-27-4) IR Spectrum [chemicalbook.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Itaconic acid monomethyl ester(7338-27-4) MS [m.chemicalbook.com]

- 18. tecan.com [tecan.com]

- 19. biocompare.com [biocompare.com]

- 20. rsc.org [rsc.org]

Thermogravimetric Analysis of Poly(monomethyl itaconate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of poly(monomethyl itaconate) (PMMI), a polymer of significant interest in various fields, including drug delivery, due to its biocompatibility and functionality. This document details the expected thermal behavior, experimental protocols for TGA, and the proposed mechanisms of thermal degradation.

Introduction to the Thermal Properties of Poly(this compound)

Poly(this compound) is a derivative of poly(itaconic acid), and its thermal stability is a critical parameter for its processing and application. Thermogravimetric analysis is an essential technique to determine the thermal stability and decomposition profile of PMMI. The thermal degradation of polymers derived from itaconic acid generally proceeds through a multi-stage process, which is influenced by the nature of the ester group. While specific quantitative data for the homopolymer of this compound is not extensively documented in publicly available literature, the thermal behavior can be inferred from studies on closely related itaconic acid-based polymers.

Quantitative Thermogravimetric Analysis Data

The following tables summarize the typical temperature ranges and weight loss percentages observed during the thermogravimetric analysis of poly(itaconic acid) and its derivatives. This data provides a comparative baseline for the expected thermal decomposition of poly(this compound).

Table 1: Thermal Decomposition Stages of Poly(itaconic acid)

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Description |

| Stage 1 | 150 - 250 | 10 - 15 | Elimination of water and formation of poly(itaconic anhydride)[1] |

| Stage 2 | 250 - 350 | 30 - 40 | Decarboxylation of the anhydride groups[1] |

| Stage 3 | > 350 | 40 - 50 | Main polymer chain scission and carbonization[1] |

Table 2: Comparative Onset Decomposition Temperatures of Itaconate Polymers

| Polymer | Onset Decomposition Temperature (°C) | Atmosphere | Reference |

| Poly(itaconic acid) | ~185 | Nitrogen | Krušić et al. (as cited in[1]) |

| Poly(di-n-butyl itaconate) | ~250 | Nitrogen | Popović & Katsikas, 2013[2] |

| Poly(this compound) | Not explicitly stated, but modified PMMI shows increased thermal stability. | Not specified | Bagheri et al., 2013[1] |

Experimental Protocols

A standard experimental protocol for conducting thermogravimetric analysis of poly(this compound) is detailed below. This protocol is a composite of methodologies reported for the analysis of itaconic acid-based polymers.

Synthesis of Poly(this compound)

A representative synthesis of poly(this compound) involves the radical polymerization of this compound. The monomer is typically synthesized by the esterification of itaconic acid with methanol. The polymerization is then carried out in a suitable solvent using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer is then purified by precipitation in a non-solvent and dried under vacuum.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-700 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample weight as a function of temperature. The resulting data is typically presented as a TGA curve (weight % vs. temperature) and its first derivative, the DTG curve (rate of weight loss vs. temperature).

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for TGA

Caption: Experimental workflow for the thermogravimetric analysis of poly(this compound).

Proposed Thermal Degradation Pathway of Poly(this compound)

The thermal degradation of poly(this compound) is hypothesized to proceed through a multi-step mechanism, drawing parallels with the degradation of poly(itaconic acid) and other poly(itaconate esters). The primary stages are likely to involve the loss of the methyl ester group and subsequent reactions of the polymer backbone.

References

Whitepaper: The Core Anti-Inflammatory Mechanisms of Itaconate and Its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged as a critical regulator of the inflammatory response, particularly in macrophages. Produced from cis-aconitate by the enzyme Aconitate Decarboxylase 1 (ACOD1, also known as IRG1) upon inflammatory stimuli, itaconate functions as an endogenous anti-inflammatory agent.[1][2] This document provides a detailed technical overview of the multifaceted mechanisms through which itaconate and its cell-permeable derivatives, such as 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI), modulate immunometabolism to suppress inflammation. Key mechanisms include the activation of the Nrf2 antioxidant pathway, inhibition of succinate dehydrogenase (SDH), suppression of aerobic glycolysis, and direct inhibition of the NLRP3 inflammasome.[3][4][5] These actions collectively reduce the production of pro-inflammatory cytokines and reactive oxygen species, highlighting itaconate-based strategies as a promising therapeutic avenue for a range of inflammatory diseases.[4][6]

Introduction: Itaconate Synthesis in Inflammation

During an inflammatory response, activated macrophages undergo significant metabolic reprogramming.[7] A key event is the upregulation of the Acod1 (Irg1) gene, leading to the high-level production of the enzyme Aconitate Decarboxylase 1.[1][7] ACOD1 diverts the Krebs cycle intermediate cis-aconitate away from its canonical path to isocitrate and instead catalyzes its decarboxylation to produce itaconate in the mitochondrial matrix.[1][2] Itaconate is then transported to the cytosol, where it exerts its diverse immunomodulatory functions.[1] The cell-permeable derivatives 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DI) are frequently used experimentally to overcome the poor membrane permeability of itaconate itself and study its intracellular effects.[8][9]

Caption: Itaconate synthesis from the Krebs cycle in activated macrophages.

Core Anti-inflammatory Mechanisms

Itaconate and its derivatives employ multiple, interconnected mechanisms to dampen inflammatory responses. These primarily involve direct protein modification through alkylation of cysteine residues, owing to itaconate's nature as a mild electrophile, and competitive enzyme inhibition.[4][5]

Activation of the Nrf2 Antioxidant Pathway

One of the most well-characterized mechanisms is the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[5][10]

-

Mechanism: Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation.[11] Itaconate directly alkylates several cysteine residues on KEAP1 (including C151, C273, C288, C257, and C297).[5][10][12] This covalent modification prevents KEAP1 from binding to Nrf2.[10]

-

Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[11] This leads to the upregulation of a suite of anti-inflammatory and antioxidant genes, such as Heme Oxygenase 1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione Synthetase (GSS), thereby reducing oxidative stress and limiting inflammation.[13][14][15] The activation of Nrf2 is required for many of the anti-inflammatory actions of itaconate.[5][12]

Caption: Itaconate alkylates KEAP1, leading to Nrf2 activation.

Inhibition of Pro-inflammatory Glycolysis

Activated macrophages shift their metabolism towards aerobic glycolysis to support pro-inflammatory functions.[16] Itaconate and its derivatives can directly inhibit this metabolic pathway.

-

Mechanism: The cell-permeable derivative 4-OI has been shown to directly alkylate critical cysteine residues on key glycolytic enzymes, including Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) at Cys22 and Aldolase A (ALDOA).[4][16][17]

-

Outcome: This alkylation inhibits the enzymatic activity of GAPDH and ALDOA, creating a bottleneck in the glycolytic pathway.[2][16][17] The resulting decrease in glucose consumption and lactate production curtails the metabolic fuel required for sustained pro-inflammatory cytokine production, thus exerting an anti-inflammatory effect.[4][16]

Caption: Itaconate derivatives inhibit key glycolytic enzymes.

Inhibition of Succinate Dehydrogenase (SDH)

Itaconate is a structural analog of the Krebs cycle metabolite succinate, enabling it to act as a competitive inhibitor of Succinate Dehydrogenase (SDH or Complex II).[1][3][4]

-

Mechanism: Itaconate competitively binds to the active site of SDH, preventing the oxidation of succinate to fumarate.[4][11]

-

Outcome: This leads to the accumulation of succinate, a metabolite that, under certain inflammatory contexts, can promote pro-inflammatory responses. However, the primary anti-inflammatory outcome of SDH inhibition by itaconate is the reduction of mitochondrial reactive oxygen species (ROS) production and a decrease in the production of pro-inflammatory cytokines like IL-1β.[1][13][18]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical protein complex that, when activated, drives the cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms.[3] Itaconate and its derivatives are potent inhibitors of this pathway.[4][19][20]

-

Mechanism: Itaconate and 4-OI have been shown to directly alkylate NLRP3 on cysteine 548 (C548).[4][20] This modification prevents the essential interaction between NLRP3 and NEK7, a kinase required for inflammasome activation.[20]

-

Outcome: By blocking NLRP3 oligomerization and activation, itaconate prevents caspase-1 activation and subsequent maturation and release of IL-1β and IL-18, thereby potently suppressing this key inflammatory cascade.[3][4] This inhibition occurs independently of Nrf2 activation.[19]

Caption: Itaconate alkylates NLRP3, preventing inflammasome assembly.

Modulation of Other Signaling Pathways

Itaconate's influence extends to other crucial inflammatory and regulatory pathways:

-

ATF3 Upregulation: Itaconate and DI induce the expression of Activating Transcription Factor 3 (ATF3).[4][13] ATF3 acts as a transcriptional repressor that inhibits the expression of IκBζ, a key coactivator for a subset of pro-inflammatory genes, including Il6.[4][21]

-

STING Pathway Inhibition: The derivative 4-OI can alkylate multiple cysteine residues (C65, C71, C88, C147) on the stimulator of interferon genes (STING) protein, inhibiting its phosphorylation and downstream signaling, which is critical for antiviral responses.[8][22]

-

NF-κB Inhibition: Itaconate derivatives have been shown to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, thereby reducing the release of cytokines like TNF-α.[3][23]

-

TET2 Inhibition: Itaconate can inhibit the activity of the dioxygenase Ten-Eleven Translocation 2 (TET2), which may contribute to its anti-inflammatory effects by altering the epigenetic landscape of inflammatory genes.[21][24]

Quantitative Analysis of Itaconate's Effects

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of itaconate and its derivatives.

Table 1: Protein Alkylation Targets of Itaconate and Derivatives

| Target Protein | Derivative | Modified Residue(s) | Functional Outcome | Reference(s) |

|---|---|---|---|---|

| KEAP1 | Itaconate | C151, C257, C273, C288, C297 | Nrf2 Activation | [5][10][12] |

| GAPDH | 4-Octyl Itaconate | C22 | Inhibition of Glycolysis | [4][16] |

| NLRP3 | Itaconate / 4-OI | C548 | Inhibition of Inflammasome Activation | [4][20] |

| STING | 4-Octyl Itaconate | C65, C71, C88, C147 | Inhibition of IFN-I Signaling | [22] |

| ALDOA | Itaconate | Unspecified Cysteines | Inhibition of Glycolysis |[4][17] |

Table 2: Effects of Itaconate Derivatives on Cytokine Production in Macrophages

| Derivative | Cell Model | Stimulus | Cytokine(s) Inhibited | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 4-Octyl Itaconate | Mouse BMDMs | LPS | IL-1β, IL-6, IL-12 | Protective against LPS-induced lethality in vivo | [5][10] |

| Dimethyl Itaconate | Mouse BMDMs | LPS | iNOS, IL-1β, IL-6, IL-12p70 | Suppressed expression of pro-inflammatory genes | [21] |

| 4-Octyl Itaconate | Mouse Sepsis Model | CLP | TNF-α, IL-1β, IFN-γ | Reduced pro-inflammatory cytokines, increased anti-inflammatory IL-10 | [14] |

| Dimethyl Itaconate | Mouse Colitis Model | AOM/DSS | IL-1β, CCL2 | Reduced macrophage recruitment and colitis-associated cancer risk | [25] |

| 4-Octyl Itaconate | RAW264.7 Cells | LPS | TNF-α, IL-1β, IFN-γ | Significantly inhibited pro-inflammatory cytokine expression |[14] |

Key Experimental Protocols

The mechanisms of itaconate have been elucidated through a series of key experimental models and techniques.

Protocol: In Vitro Macrophage Inflammatory Activation

This protocol is fundamental for studying the direct effects of itaconate on inflammatory signaling in macrophages.

-

Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are differentiated from mouse bone marrow precursors over 7 days using M-CSF. Alternatively, macrophage cell lines like RAW264.7 are used.

-

Pre-treatment: Cells are pre-treated with itaconate, 4-OI, or DI at various concentrations (e.g., 50-250 µM) for a specified duration (e.g., 1-4 hours).

-

Stimulation: Macrophages are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS, 10-100 ng/mL) for priming, followed by a second signal like ATP or Nigericin for inflammasome activation studies.

-

Sample Collection: Supernatants are collected at various time points (e.g., 4-24 hours) to measure secreted cytokines via ELISA. Cell lysates are collected for analysis of gene expression (qRT-PCR) or protein levels and post-translational modifications (Western Blotting, Mass Spectrometry).

-

Metabolic Analysis: Real-time metabolic changes, such as the extracellular acidification rate (ECAR) for glycolysis, are measured using flux analyzers.

Caption: A typical experimental workflow for testing itaconate's effects.

Protocol: In Vivo LPS-Induced Endotoxemia Model

This model assesses the systemic anti-inflammatory efficacy of itaconate derivatives.

-

Animal Model: C57BL/6 mice are typically used.

-

Treatment: Mice are administered a cell-permeable itaconate derivative (e.g., 4-OI) via intraperitoneal (i.p.) injection.

-

LPS Challenge: After a pre-treatment period, mice are challenged with a lethal or sub-lethal dose of LPS (i.p.) to induce systemic inflammation (endotoxemia).

-

Monitoring: Survival rates are monitored over several days.

-

Analysis: In terminal experiments, blood is collected to measure systemic cytokine levels. Tissues (e.g., spleen, liver) can be harvested to assess immune cell infiltration and local inflammation. This model was crucial in demonstrating that 4-OI is protective against LPS-induced lethality.[5][10]

Conclusion and Future Directions

Itaconate and its derivatives stand out as powerful endogenous and synthetic modulators of inflammation. Through a multi-pronged approach that includes activating Nrf2, inhibiting SDH and glycolysis, and suppressing the NLRP3 inflammasome, these metabolites effectively link cellular metabolism with immune regulation to restore homeostasis.[3][4][5] The detailed molecular mechanisms, particularly the specific protein alkylations, provide a clear rationale for their anti-inflammatory effects.

For drug development professionals, the itaconate scaffold represents a highly promising starting point for novel anti-inflammatory therapeutics. Future research should focus on developing more stable and targeted derivatives with improved pharmacokinetic profiles. Furthermore, exploring the efficacy of these compounds in a wider range of chronic inflammatory and autoimmune disease models will be crucial for their clinical translation.[6][26] The continued elucidation of itaconate's targets and pathways will undoubtedly pave the way for a new class of metabolism-centric immunomodulatory drugs.

References

- 1. Itaconate or how I learned to stop avoiding the study of immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Regulation of Inflammation: Exploring the Potential Benefits of Itaconate in Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabeticstudies.org [diabeticstudies.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. portlandpress.com [portlandpress.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. 4-Octyl itaconate regulates immune balance by activating Nrf2 and negatively regulating PD-L1 in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolite itaconate in host immunoregulation and defense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Itaconate and fumarate derivatives inhibit priming and activation of the canonical NLRP3 inflammasome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The anti-inflammatory drug dimethyl itaconate protects against colitis-associated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Free Radical Polymerization of Monomethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl itaconate (MMI) is a derivative of itaconic acid, a bio-based platform chemical. Its polymer, poly(this compound) (PMMI), is a hydrophilic and pH-sensitive material with potential applications in drug delivery, biomaterials, and other advanced material formulations. This document provides detailed protocols for the free radical polymerization of this compound in both bulk and solution phases, based on established methodologies for itaconic acid derivatives.

Data Presentation

The following table summarizes the quantitative data gathered from various studies on the free radical polymerization of itaconic acid and its monoalkyl esters. This data provides a basis for the selection of reaction parameters in the subsequent protocols.

| Parameter | Value | Monomer System | Initiator | Solvent | Notes |

| Reaction Temperature | 60 °C | β-monoalkyl itaconate | Not Specified | Bulk | Achieved 70% conversion in 2 hours. |

| Reaction Temperature | 60 °C | Itaconic Acid | AIBN (0.8 wt%) | Dioxane | Polymerization of the parent acid. |

| Reaction Temperature | 70 °C | This compound (in copolymerization) | AIBN | Not Specified | Copolymerization with another monomer. |

| Initiator Concentration | 0.5 mol% | β-monobutyl itaconate | AIBN | Benzene | Solution polymerization of a similar monoester. |

| Monomer Concentration | ≥ 20% w/v | This compound | Not Specified | Benzene | Suggested for a practical polymerization rate. |

Experimental Protocols

Two primary methods for the free radical polymerization of this compound are presented: bulk polymerization and solution polymerization.

Protocol 1: Bulk Free Radical Polymerization of this compound

This protocol is advantageous for achieving a higher rate of polymerization.

Materials:

-

This compound (MMI), purified

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line or inert gas (Nitrogen or Argon) supply

-

Oil bath or heating mantle with temperature controller

-

Methanol (for dissolving the polymer)

-

Petroleum ether or diethyl ether (as a non-solvent for precipitation)

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: Accurately weigh the desired amount of this compound and the initiator (e.g., 0.1-1.0 mol% relative to the monomer) and place them in a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 60-70 °C. Stir the molten monomer-initiator mixture. The polymerization of β-monoalkyl itaconates in bulk can achieve significant conversion within 2 hours at 60 °C.[1]

-

Termination: After the desired reaction time (e.g., 2-4 hours), terminate the polymerization by rapidly cooling the flask in an ice-water bath.

-

Purification:

-

Dissolve the resulting solid polymer in a suitable solvent, such as methanol.

-

Precipitate the polymer by slowly adding the methanol solution to a stirred, large excess of a non-solvent like petroleum ether or diethyl ether.

-

Collect the precipitated polymer by filtration.

-

Repeat the dissolution-precipitation cycle 2-3 times for higher purity.

-

-